molecular formula C19H17FN2O4S3 B6568831 2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946240-67-1

2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6568831
CAS No.: 946240-67-1
M. Wt: 452.5 g/mol
InChI Key: KARJXXIRUMJJBL-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17FN2O4S3 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.03344871 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound contains aboronic ester and a thiophene ring , which are known to interact with various biological targets. Boronic esters are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The compound likely interacts with its targets through a Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring nucleophilic organic groups from boron to palladium .

Biochemical Pathways

TheSuzuki–Miyaura coupling and the protodeboronation processes, which are likely involved in the compound’s mode of action, can affect various biochemical pathways by forming new carbon–carbon bonds and modifying molecular structures.

Pharmacokinetics

It’s important to note that boronic acids and their esters, which the compound contains, are only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

Given the compound’s likely involvement in suzuki–miyaura coupling and protodeboronation , it may result in the formation of new carbon–carbon bonds and the modification of molecular structures. These changes could potentially alter the function of target molecules and result in various cellular effects.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH level can strongly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which the compound is present could significantly impact its stability and efficacy.

Properties

IUPAC Name

2-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S3/c20-16-6-1-2-7-18(16)28(23,24)21-15-9-10-17-14(13-15)5-3-11-22(17)29(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13,21H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARJXXIRUMJJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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